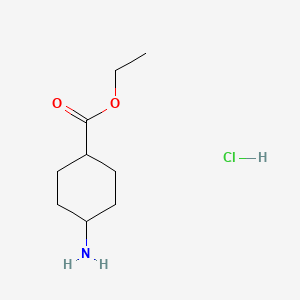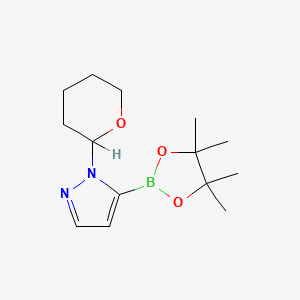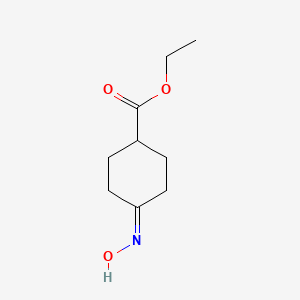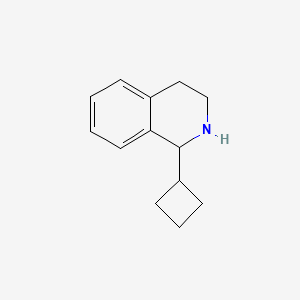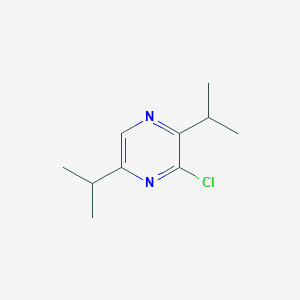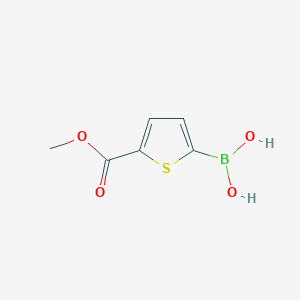
2,6-二氯-4-(三氟甲基)硫代苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,6-Dichloro-4-((trifluoromethyl)thio)aniline” is a nitrogen compound useful in organic synthesis . It is a derivative of aniline .
Synthesis Analysis
The synthesis of “2,6-Dichloro-4-((trifluoromethyl)thio)aniline” involves a preparation method where p-Chlorobenzotrifluoride is used as the starting material. This material is subjected to halogenation reaction and ammoniation reaction. Through the separation of reaction products, the desired “2,6-Dichloro-4-((trifluoromethyl)thio)aniline” is obtained .Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-4-((trifluoromethyl)thio)aniline” is C7H4Cl2F3N. It has an average mass of 230.015 Da and a monoisotopic mass of 228.967285 Da .Physical And Chemical Properties Analysis
“2,6-Dichloro-4-((trifluoromethyl)thio)aniline” is a clear colorless to yellow liquid .科学研究应用
杀虫剂合成中间体
该化合物是合成各种杀虫剂的重要中间体。 它在制备氟唑胺方面尤为重要,氟唑胺是一种用于农业的杀菌剂,用于控制作物中的真菌病害 .
农业化学品
除了杀虫剂外,它还用于合成其他农业化学品,这些化学品可以保护作物免受害虫和疾病的侵害,从而提高农业生产率 .
有机合成
它是有机合成中一种有价值的氮化合物,有助于创建用于研究和开发的复杂有机分子 .
合成工艺开发
安全和危害
作用机制
Target of Action
It is known that this compound is a key intermediate in the synthesis of certain pesticides, such as fipronil . Fipronil acts by blocking the GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation of muscles and nerves .
Mode of Action
As a precursor to fipronil, it can be inferred that it may share a similar mechanism, which involves the disruption of the gaba-gated chloride channels .
Biochemical Pathways
Given its role in the synthesis of fipronil, it may be involved in the disruption of neurotransmission in insects by blocking the gaba-gated chloride channels .
Result of Action
As a precursor to fipronil, it can be inferred that it may contribute to the hyperexcitation of muscles and nerves in insects, leading to their death .
生化分析
Biochemical Properties
2,6-Dichloro-4-((trifluoromethyl)thio)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been employed in the synthesis of complex organic compounds, such as 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(4-nitrophenyl)methyleneimino]-1H-pyrazole-3-carbonitrile . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can significantly influence the reactivity and stability of the compound in biochemical environments.
Cellular Effects
2,6-Dichloro-4-((trifluoromethyl)thio)aniline has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin irritation and serious eye irritation, indicating its potential to interact with cellular membranes and proteins . Additionally, it may cause allergic skin reactions, suggesting its ability to modulate immune responses at the cellular level .
Molecular Mechanism
The molecular mechanism of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. It may also interact with transcription factors, thereby influencing gene expression patterns. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it is stable under standard laboratory conditions, but its reactivity may increase under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, it has been classified as harmful if swallowed or inhaled, indicating its potential toxicity at higher concentrations . Animal studies have also shown that high doses of this compound can cause adverse effects, such as respiratory distress and organ damage .
Metabolic Pathways
2,6-Dichloro-4-((trifluoromethyl)thio)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline within cells and tissues are influenced by its physicochemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within the body can be affected by factors such as lipid solubility and molecular size . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These localization patterns are important for elucidating the compound’s mode of action and potential therapeutic applications.
属性
IUPAC Name |
2,6-dichloro-4-(trifluoromethylsulfanyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWPTDLYCZOZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543899 |
Source


|
| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99479-65-9 |
Source


|
| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
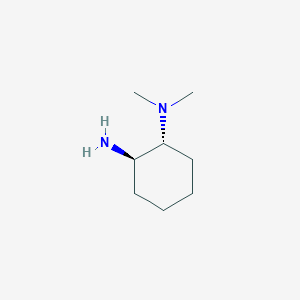
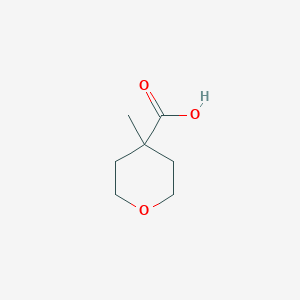
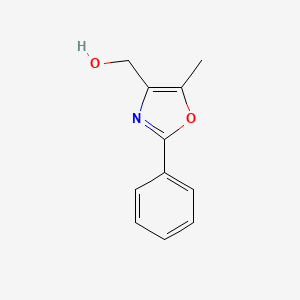
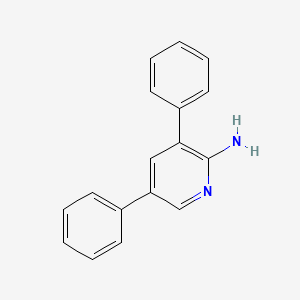
![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)
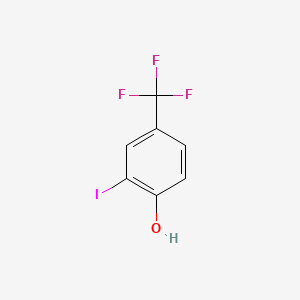
![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)
